![molecular formula C9H12N2O7 B13860237 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and an azanyl(15N)amino group. This compound is part of the benzenetriol family, which are known for their polyphenolic properties and modest solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the hydroxyl groups and the azanyl(15N)amino group. The formyloxy formate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis processes, including nitration, reduction, and esterification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted benzenes .
科学的研究の応用
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and azanyl(15N)amino groups. These functional groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
Benzene-1,2,4-triol: Another benzenetriol with hydroxyl groups at different positions.
Hydroxyhydroquinone: A compound with similar hydroxyl group arrangements but different substituents.
Phloroglucinol: A benzenetriol with hydroxyl groups at positions 1, 3, and 5.
Uniqueness
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol is unique due to the presence of the azanyl(15N)amino group, which imparts distinct chemical and biological properties compared to other benzenetriols .
特性
分子式 |
C9H12N2O7 |
|---|---|
分子量 |
262.19 g/mol |
IUPAC名 |
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1-5-6-2-4/h1-2,9-12H,3,8H2;1-2H/i8+1,9+1; |
InChIキー |
SVXFUNDIESOTBN-KCJWSGGHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1C[15NH][15NH2])O)O)O.C(=O)OOC=O |
正規SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)OOC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
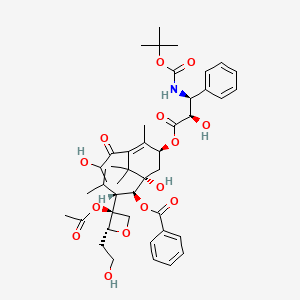
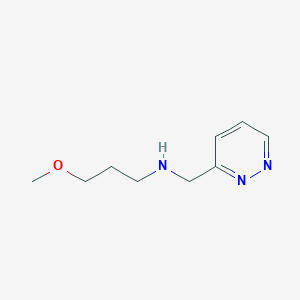
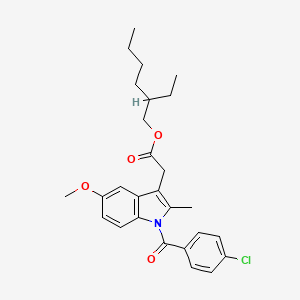
![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
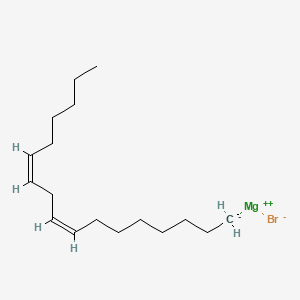
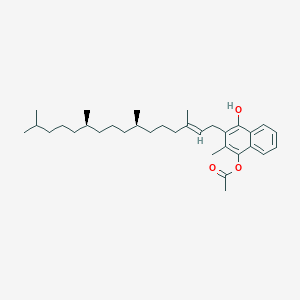
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
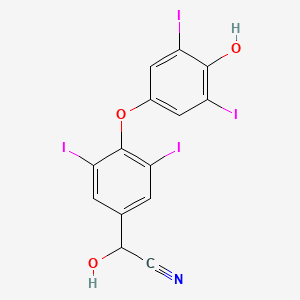
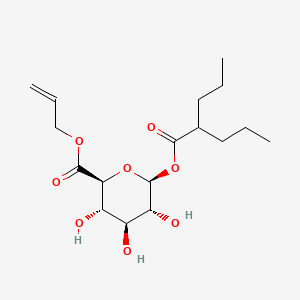
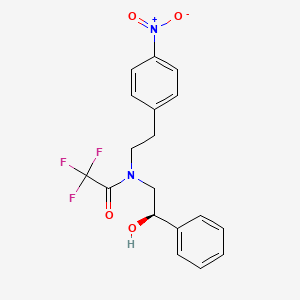
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
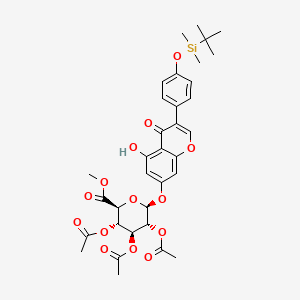
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
